Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate
Description
Properties
CAS No. |
99446-40-9 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl 5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-11-17-18-9-8-13(10-15(14)18)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
InChI Key |
QSTFAUBSGZTJKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
O-(2,4-Dinitrophenyl)hydroxylamine (DNPH)-Mediated Cyclization
In this approach, 4-methylpyridine reacts with DNPH in acetonitrile at 20°C for 12 hours to form an N-aminopyridinium intermediate. Subsequent treatment with ethyl propiolate in DMF using potassium carbonate as a base yields ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate in 59.8% yield after chromatographic purification. The reaction proceeds via a [3+2] cycloaddition mechanism, with the electron-deficient DNPH facilitating nucleophilic attack on the pyridine nitrogen.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| DNPH, K₂CO₃ | MeCN/DMF | 20°C | 22 h | 59.8% |
Critical parameters include maintaining anhydrous conditions during the propiolate addition and strict temperature control to prevent oligomerization of reactive intermediates.
Mesitylenesulfonylhydroxylamine (MSH)-Based Protocol
An alternative method employs MSH in dichloromethane at 0°C for 2 hours, followed by annulation in DMF at room temperature. This two-stage process achieves comparable yields (53%) but offers faster reaction times. The bulky mesityl group in MSH enhances regioselectivity by sterically directing the cyclization:
The MSH route demonstrates improved functional group tolerance compared to DNPH, particularly for electron-rich pyridine derivatives.
Suzuki-Miyaura Cross-Coupling for Phenyl Group Introduction
The critical 5-phenyl substituent is installed via palladium-catalyzed cross-coupling using ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate as the key intermediate.
Bromination and Coupling Sequence
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 885276-93-7) is synthesized through decarboxylative bromination of the parent ester. Treatment with 70% H₂SO₄ at 110°C for 16 hours achieves quantitative conversion to the bromide precursor:
Subsequent Suzuki coupling with phenylboronic acid under Pd(dppf)Cl₂ catalysis yields the target compound:
| Catalyst | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ (20 mol%) | Cs₂CO₃ | DMF | 100°C | 2 h | 77% |
Optimization studies reveal that cesium carbonate outperforms potassium carbonate in maintaining reaction homogeneity, while DMF enhances catalyst stability at elevated temperatures.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
It appears the query contains a typo. The correct name of the chemical compound is Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate, not Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate. The article below will use the corrected chemical name.
Scientific Research Applications of Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate
Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound with a fused pyrazole and pyridine ring system, making it a versatile scaffold in medicinal chemistry and materials science. Its unique structure allows for various functional modifications, enhancing its chemical and biological properties. This compound has a molecular weight of approximately 266.30 g/mol and the molecular formula .
Areas of Application
Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate has diverse applications in scientific research:
- Biology Derivatives have demonstrated significant biological activities, including anticancer and enzymatic inhibitory properties.
- Medicine The compound’s unique structure facilitates the development of new therapeutic agents targeting various diseases.
- Industry Its photophysical properties make it valuable in developing advanced materials for electronic and photonic applications.
Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate interacts with specific molecular targets and pathways, acting as an inhibitor of certain enzymes or receptors to modulate biological processes. Its derivatives can inhibit kinases involved in cell signaling related to cancer and neurodegenerative disorders.
Anticancer Activity
Pyrazolo[1,5-A]pyridine derivatives, including Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate, show anticancer potential. In vitro studies indicate cytotoxic effects against several cancer cell lines by inducing apoptosis, modulating apoptotic pathways, and increasing cancer cell death. Related pyrazolo compounds have demonstrated significant activity against human cancer cell lines, suggesting that structural modifications can enhance their efficacy.
Enzymatic Inhibition
Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate can inhibit various enzymes. Specific derivatives inhibit kinases involved in cancer progression, disrupting critical signaling pathways that promote tumor growth and survival. It can also inhibit enzymes like cyclooxygenase (COX), potentially contributing to anti-inflammatory and analgesic properties.
Antibacterial Properties
Some studies suggest that Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate may possess antibacterial properties. Preliminary findings indicate activity against various bacterial strains, though more research is needed to confirm these effects and elucidate the underlying mechanisms.
Data Table: Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; potential for further development as an anticancer agent |
| Enzymatic Inhibition | Inhibits kinases involved in cancer signaling; COX inhibition noted for anti-inflammatory effects |
| Antibacterial | Preliminary evidence of antibacterial activity; requires further investigation |
Mechanism of Action
The mechanism of action of Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of pyrazolo[1,5-a]pyridine derivatives are highly dependent on substituents at the 5-, 6-, and 7-positions. Below is a comparative analysis of ethyl 5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate and its analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyridine Derivatives
Key Findings:
Synthetic Accessibility: Amino and Boc-protected derivatives are synthesized in high yields (>90%) via deprotection or cyclization . Halogenated analogs (e.g., 5-Cl, 6-Br) require multi-step procedures with moderate yields (7–30%) .
Biological Activity: Chloro and methyl substituents (e.g., 5-Cl-7-CH₃) are associated with antiviral activity against HIV-1 . The phenyl group in the target compound likely improves binding to hydrophobic enzyme pockets, similar to DHODH inhibitors .
Physicochemical Properties :
- Hydrophilic groups (e.g., NH₂, OH) increase solubility but reduce membrane permeability.
- Halogens (Br, Cl) and lipophilic groups (Ph, OCH₃) enhance logP values, favoring CNS penetration .
- Crystal structures (e.g., ) reveal intermolecular hydrogen bonds, which may influence crystallinity and stability .
Derivatization Potential: Ethyl esters are readily hydrolyzed to carboxylic acids (e.g., 4-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, 96% yield) . Bromine at the 6-position enables cross-coupling reactions for diversity-oriented synthesis .
Biological Activity
Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing research findings and case studies to provide a comprehensive overview.
Structural Overview
The compound features a pyrazolo[1,5-a]pyridine core with an ethyl ester and a phenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 220.24 g/mol. The structural uniqueness of this compound may influence its interaction with biological targets, making it a subject of interest for various pharmacological studies.
Anti-inflammatory Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyridine class, including this compound, exhibit significant anti-inflammatory effects. Preliminary studies have demonstrated its ability to inhibit inflammatory pathways, potentially through the modulation of specific enzymes or receptors involved in inflammation .
Analgesic Effects
In addition to anti-inflammatory properties, this compound may possess analgesic effects. The mechanisms underlying these effects are still under investigation, but they may relate to its interactions with pain signaling pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promise against several cancer cell lines, including:
These findings suggest that the compound may inhibit cancer cell proliferation and induce apoptosis.
While the precise mechanisms are not fully elucidated, it is believed that this compound interacts with various biological targets:
- Enzymatic Inhibition : It may inhibit enzymes involved in inflammatory processes.
- Cell Cycle Modulation : The compound has been linked to alterations in cell cycle progression in cancer cells.
- Apoptotic Pathways : Evidence suggests it may activate apoptotic pathways leading to cancer cell death .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation markers in vitro and in vivo models of arthritis .
- Anticancer Screening : A series of derivatives were synthesized based on the pyrazolo-pyridine scaffold, showing varying degrees of cytotoxicity against different cancer cell lines. The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics .
- Mechanistic Insights : In silico studies provided insights into the binding modes of the compound with key enzymes involved in cancer metabolism, suggesting potential pathways for further drug development .
Q & A
Q. What are the established synthetic routes for Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. A common approach uses pyrazole derivatives and ethyl carboxylate precursors under reflux conditions in polar aprotic solvents (e.g., DMF or THF). For example, reacting 5-phenylpyrazole with ethyl 3-pyridinecarboxylate in the presence of a base like cesium carbonate yields the target compound . Optimization includes adjusting stoichiometry, temperature (80–120°C), and catalyst selection (e.g., Pd catalysts for cross-coupling steps). Continuous flow reactors may improve yield and scalability for industrial applications .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and substituent positions, particularly distinguishing phenyl and pyrazolo-pyridine resonances . Infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) stretches (~1700 cm⁻¹ and ~1250 cm⁻¹, respectively). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>98%) .
Q. How does the phenyl substituent at the 5-position influence the compound’s reactivity?
The phenyl group enhances electron delocalization across the pyrazolo-pyridine core, stabilizing intermediates during electrophilic substitution. This substituent also sterically hinders reactions at the 5-position, directing functionalization to the 3-carboxylate or pyridine nitrogen. Comparative studies with cyclopropyl or trifluoromethyl substituents show altered reactivity patterns, emphasizing the phenyl group’s role in π-π stacking interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-A]pyridine derivatives?
Discrepancies often arise from substituent effects or assay conditions. For example, trifluoromethyl groups enhance PI3K inhibition, while phenyl groups may favor kinase off-target interactions . To address contradictions:
Q. What strategies improve yield in cyclocondensation reactions for analogs of this compound?
Low yields in cyclocondensation often stem from poor solubility or side reactions. Mitigation strategies include:
Q. How can the 3-carboxylate group be selectively modified for structure-activity relationship (SAR) studies?
The ethyl ester can be hydrolyzed to a carboxylic acid using NaOH/EtOH (reflux, 6 h), followed by coupling with amines via bis(pentafluorophenyl) carbonate (BPC) activation . For example:
- Step 1 : Hydrolysis with TFA/H₂O (1:1) yields the free acid.
- Step 2 : Amide formation using BPC and DIEA in DCM .
This approach retains the pyrazolo-pyridine core while diversifying the 3-position for SAR profiling.
Q. What analytical methods are recommended for assessing batch-to-batch variability in industrial-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
